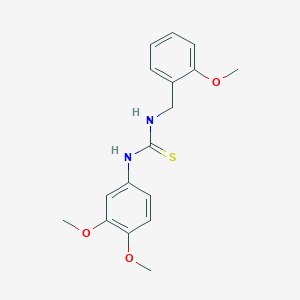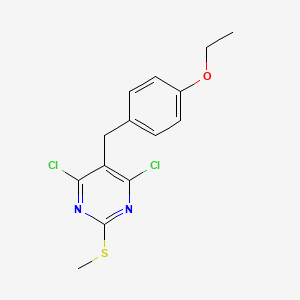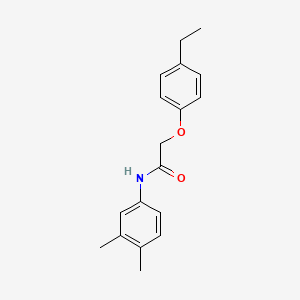
9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione, also known as AH-7921, is a synthetic opioid that was first synthesized in the 1970s. It has been found to have potent analgesic effects and has been investigated for its potential use as a pain medication. However, due to its high abuse potential and the lack of clinical trials, it is currently not approved for medical use.
作用机制
9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione acts on the mu opioid receptor in the brain, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor and activates it, leading to the release of endogenous opioids such as endorphins and enkephalins. This results in a decrease in pain perception and an increase in feelings of euphoria.
Biochemical and Physiological Effects:
9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been found to have potent analgesic effects, with a potency similar to that of morphine. It has also been found to have sedative and anxiolytic effects, as well as the potential for addiction and dependence. It has been shown to cause respiratory depression, which can be fatal in high doses.
实验室实验的优点和局限性
9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has several advantages and limitations for use in laboratory experiments. Its potent analgesic effects make it a useful tool for studying the opioid receptor and the mechanisms of pain perception. However, its high abuse potential and potential for addiction make it a risky substance to work with. It is also not approved for medical use, which limits its potential applications.
未来方向
There are several future directions for research on 9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione. One area of interest is its potential use in the treatment of opioid addiction. Studies have shown that it can reduce withdrawal symptoms in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use as a pain medication. Its potent analgesic effects make it a promising candidate, but more research is needed to determine its safety and effectiveness. Finally, further research is needed to better understand the mechanism of action of 9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione and its effects on the brain and body.
合成方法
The synthesis of 9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione involves multiple steps, starting with the reaction of 1-naphthylamine with acetic anhydride to form N-acetyl-1-naphthylamine. This intermediate is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to yield the final product, 9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione. The synthesis of 9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a complex process that requires specialized equipment and expertise.
科学研究应用
9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been the subject of several scientific studies over the years. It has been investigated for its analgesic properties and has been found to be a potent opioid receptor agonist. It has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to reduce withdrawal symptoms in animal models. However, due to its high abuse potential, it has not been approved for medical use.
属性
IUPAC Name |
9-naphthalen-1-yl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c25-19-12-4-10-17-22(19)21(23-18(24-17)11-5-13-20(23)26)16-9-3-7-14-6-1-2-8-15(14)16/h1-3,6-9,21,24H,4-5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQARLDWCNGEOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC5=CC=CC=C54)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Naphthalen-1-yl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5879383.png)

![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5879399.png)

![N~3~-[(4-chlorophenyl)sulfonyl]-N~1~-phenyl-beta-alaninamide](/img/structure/B5879433.png)


![4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide](/img/structure/B5879458.png)


![N-benzyl-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5879492.png)

![N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5879501.png)